molecular formula C8H6BrF3 B1661580 5-(1-Bromoethyl)-1,2,3-trifluorobenzene CAS No. 923033-03-8

5-(1-Bromoethyl)-1,2,3-trifluorobenzene

Cat. No.: B1661580
CAS No.: 923033-03-8
M. Wt: 239.03
InChI Key: XROAACRVXSKJOP-UHFFFAOYSA-N
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Description

5-(1-Bromoethyl)-1,2,3-trifluorobenzene is an organic compound with the molecular formula C8H6BrF3. It is a derivative of benzene, where the benzene ring is substituted with a bromoethyl group and three fluorine atoms. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Bromoethyl)-1,2,3-trifluorobenzene typically involves the bromination of 1,2,3-trifluorobenzene. One common method is the reaction of 1,2,3-trifluorobenzene with bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(1-Bromoethyl)-1,2,3-trifluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: Reduction of the bromo group can lead to the formation of the corresponding ethyl derivative.

Common Reagents and Conditions

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution: Products include 5-(1-Hydroxyethyl)-1,2,3-trifluorobenzene, 5-(1-Aminoethyl)-1,2,3-trifluorobenzene, etc.

    Oxidation: Products include 5-(1-Oxoethyl)-1,2,3-trifluorobenzene.

    Reduction: Products include 5-Ethyl-1,2,3-trifluorobenzene.

Scientific Research Applications

5-(1-Bromoethyl)-1,2,3-trifluorobenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substitution pattern makes it valuable in the study of aromatic substitution reactions.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates.

    Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(1-Bromoethyl)-1,2,3-trifluorobenzene depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, in medicinal chemistry, it may bind to specific enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of fluorine atoms can influence the compound’s electronic properties, enhancing its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-1-phenylethane
  • 1-Phenethyl bromide
  • 1-Phenyl-1-bromoethane
  • 1-Phenylethyl bromide

Uniqueness

5-(1-Bromoethyl)-1,2,3-trifluorobenzene is unique due to the presence of three fluorine atoms on the benzene ring. This substitution pattern imparts distinct electronic and steric properties, influencing the compound’s reactivity and interactions with other molecules. Compared to similar compounds without fluorine atoms, it may exhibit enhanced stability, lipophilicity, and biological activity.

Properties

IUPAC Name

5-(1-bromoethyl)-1,2,3-trifluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3/c1-4(9)5-2-6(10)8(12)7(11)3-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XROAACRVXSKJOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C(=C1)F)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00731827
Record name 5-(1-Bromoethyl)-1,2,3-trifluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00731827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923033-03-8
Record name 5-(1-Bromoethyl)-1,2,3-trifluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00731827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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